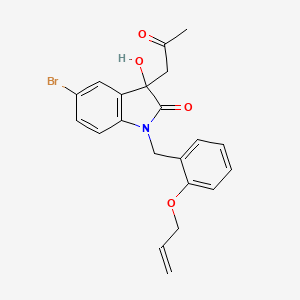

![molecular formula C19H14N4O2S2 B2412897 N-(4-fenil-1,3-tiazol-2-il)-2-[(5-fenil-1,3,4-oxadiazol-2-il)sulfanil]acetamida CAS No. 81511-79-7](/img/structure/B2412897.png)

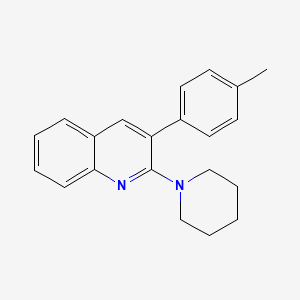

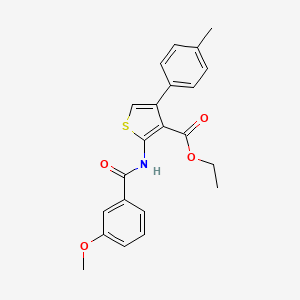

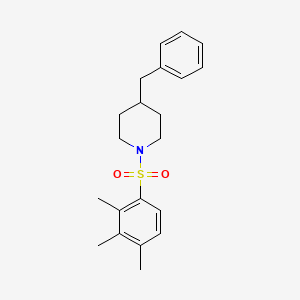

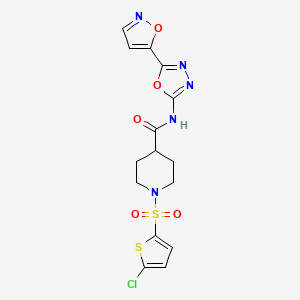

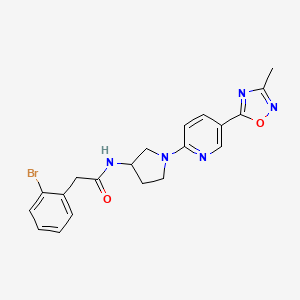

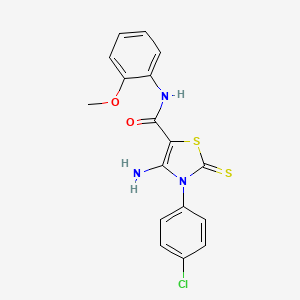

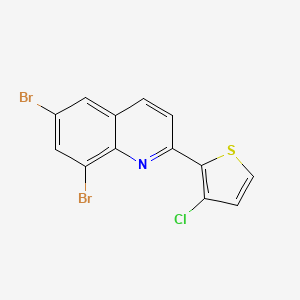

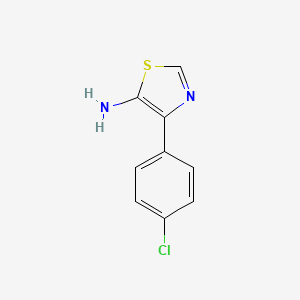

N-(4-fenil-1,3-tiazol-2-il)-2-[(5-fenil-1,3,4-oxadiazol-2-il)sulfanil]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

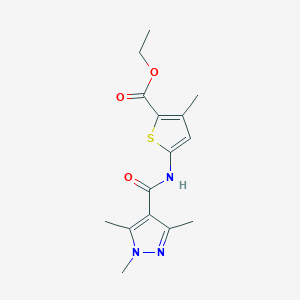

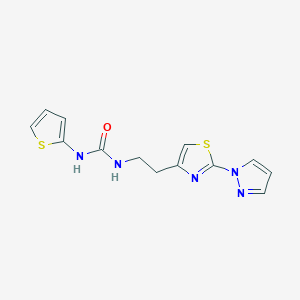

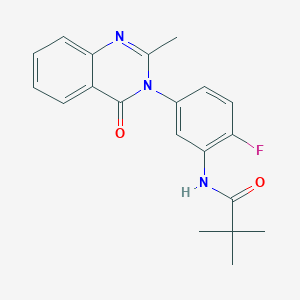

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O2S2 and its molecular weight is 394.47. The purity is usually 95%.

BenchChem offers high-quality 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Actividad Anticancerígena: Los estudios han demostrado que los derivados de este compuesto poseen un potencial anticancerígeno. Por ejemplo, la N-[3-(5-ciclohexil-[1,3,4]oxadiazol-2-il)-fenil]-2-(1H-indol-3-il)-acetamida demostró una inhibición significativa del crecimiento de las células cancerosas .

b. Propiedades Vasodilatadoras: Ciertos derivados de este compuesto exhiben efectos vasodilatadores, que pueden ser beneficiosos para la salud cardiovascular.

c. Efectos Anticonvulsivos: Los grupos amida y sulfonamida en el oxadiazol mejoran las actividades anticonvulsivas. Derivados específicos de nuestro compuesto han demostrado propiedades anticonvulsivas .

d. Potencial Antidiabético: Los mismos grupos amida y sulfonamida contribuyen a los efectos antidiabéticos. Notablemente, la N-[3-(5-ciclohexil-[1,3,4]oxadiazol-2-il)-fenil]-2-(1H-indol-3-il)-acetamida y la 3,5-dicloro-N-[3-(5-ciclohexil-[1,3,4]oxadiazol-2-il)-fenil]-bencenosulfonamida mostraron más del 70% de inhibición de la α-amilasa .

Materiales Energéticos

La presencia de oxadiazol en este compuesto lo hace relevante para aplicaciones de alta energía. Exploremos más a fondo:

a. Comportamiento Energético: Los derivados del oxadiazol exhiben un balance de oxígeno favorable y un calor de formación positivo. Los investigadores han explorado su uso como materiales energéticos .

Mecanismo De Acción

Target of Action

Oxadiazoles and thiazoles are known to have a broad spectrum of biological activity. They have been reported to possess anti-inflammatory , anti-HIV , antibacterial , anticonvulsant activities , antimalarial , herbicidal , antianxiety , insecticidal , antitubercular , antiviral , antifungal , anti-HBV , anticancer , and analgesic properties

Mode of Action

Oxadiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their wide range of biological activities .

Biochemical Pathways

Without specific studies on “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide”, it’s difficult to determine the exact biochemical pathways it affects. Oxadiazoles are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the oxadiazole compound and the biomolecule it interacts with .

Cellular Effects

Oxadiazoles have been reported to influence cell function in various ways . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazoles are known to exert their effects at the molecular level through various mechanisms . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of oxadiazoles can change over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of oxadiazoles can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxadiazoles are known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that oxadiazoles can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

It is known that oxadiazoles can be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S2/c24-16(21-18-20-15(11-26-18)13-7-3-1-4-8-13)12-27-19-23-22-17(25-19)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNQYLKPTCALJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2412836.png)